10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane
Description
10-Oxa-7-azadispiro[2.0.5⁴.1³]decane is a bicyclic spiro compound characterized by a dispiro architecture with oxygen and nitrogen heteroatoms positioned at specific ring junctions. The "2.0.5⁴.1³" notation indicates the connectivity of the spiro centers, where two smaller rings (one 5-membered and one 3-membered) share a common atom with a central decane framework. The oxygen atom resides at position 10 (10-Oxa), and the nitrogen atom at position 7 (7-aza), creating a unique electronic and steric profile. This structural complexity makes it a candidate for applications in pharmaceuticals, agrochemicals, and materials science, particularly in targeting biological receptors or serving as a synthetic intermediate .
Properties
CAS No. |
849366-94-5 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
10-oxa-7-azadispiro[2.0.54.13]decane |
InChI |
InChI=1S/C8H13NO/c1-2-7(1)8(10-7)3-5-9-6-4-8/h9H,1-6H2 |
InChI Key |
XDCBRNFNGMYEII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3(O2)CCNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves several steps. One common method includes the condensation reactions of 2-furan-2-yl-methylamine with various benzaldehydes, followed by reduction with sodium borohydride (NaBH4) to yield N/O-donor-type ligands . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a ligand in drug design.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Oxa-7-azadispiro[2.0.5~4~.1~3~]decane involves its interaction with molecular targets through its secondary amine and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations :
- 10-Oxa-7-azadispiro[2.0.5⁴.1³]decane differs from 1,4-dioxa-spiro[4.5]decane in both the number of spiro centers (dispiro vs. single spiro) and heteroatom placement.
- Replacement of sulfur with nitrogen (as in 1-Oxa-4-thiaspiro[4.5]decane) reduces steric bulk but enhances hydrogen-bonding capabilities, which is critical for receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
